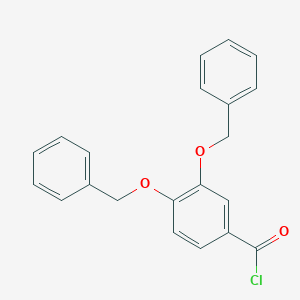

3,4-Bis(benzyloxy)benzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-bis(phenylmethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClO3/c22-21(23)18-11-12-19(24-14-16-7-3-1-4-8-16)20(13-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWMGDNHFWGWLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)Cl)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451490 | |

| Record name | 3,4-Bis(benzyloxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1486-54-0 | |

| Record name | 3,4-Bis(phenylmethoxy)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1486-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Bis(benzyloxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Bis Benzyloxy Benzoyl Chloride

Precursor Synthesis: 3,4-Dihydroxybenzoic Acid Derivatization

The common precursor for 3,4-bis(benzyloxy)benzoyl chloride is 3,4-dihydroxybenzoic acid, also known as protocatechuic acid. The synthesis of the target compound requires the protection of the two hydroxyl groups on the aromatic ring to prevent unwanted side reactions in subsequent steps. Benzyl (B1604629) groups are frequently chosen for this purpose due to their relative stability under various reaction conditions and their susceptibility to removal by hydrogenolysis when desired.

Benzylation Strategies for Hydroxyl Group Protection

The protection of the hydroxyl groups of 3,4-dihydroxybenzoic acid is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups with a suitable base to form phenoxides, which then act as nucleophiles to attack an electrophilic benzyl source, such as benzyl bromide or benzyl chloride.

Common bases and solvents for this reaction include sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). nih.gov The use of a strong base like NaH ensures the complete deprotonation of both phenolic hydroxyls, facilitating the subsequent dialkylation. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed. nih.gov An excess of the benzylating agent is often used to drive the reaction to completion. The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can sometimes accelerate the reaction.

| Reagent | Role | Typical Conditions |

| 3,4-Dihydroxybenzoic acid | Starting material | 1.0 equivalent |

| Benzyl bromide (BnBr) or Benzyl chloride (BnCl) | Benzylating agent | 2.0-2.5 equivalents |

| Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) | Base | 2.0-3.0 equivalents |

| N,N-Dimethylformamide (DMF) or Acetone | Solvent | Anhydrous |

| Sodium iodide (NaI) or Tetra-n-butylammonium iodide | Catalyst (optional) | Catalytic amount |

This table presents a generalized summary of reagents and conditions for the benzylation of 3,4-dihydroxybenzoic acid.

Alternative Routes to 3,4-Bis(benzyloxy)benzoic Acid Derivatives

While the direct benzylation of 3,4-dihydroxybenzoic acid is the most common route, alternative strategies can be employed. One such approach involves the synthesis of the corresponding methyl or ethyl ester of 3,4-dihydroxybenzoic acid prior to the benzylation step. This can sometimes improve solubility and reaction kinetics. After the benzylation of the hydroxyl groups, the ester can be hydrolyzed back to the carboxylic acid under basic conditions, for instance, using sodium hydroxide in a mixture of water and methanol.

Another potential, though less direct, route could involve starting from a different precursor that already contains the desired benzyloxy groups at the 3 and 4 positions and then introducing the carboxylic acid functionality. However, this is generally a more complex and less atom-economical approach compared to the direct derivatization of 3,4-dihydroxybenzoic acid.

Conversion of Carboxylic Acid Precursors to this compound

Once 3,4-bis(benzyloxy)benzoic acid has been synthesized and purified, the next step is the conversion of the carboxylic acid group into a highly reactive acid chloride. This transformation is a standard procedure in organic synthesis and can be accomplished using several different chlorinating agents.

Thionyl Chloride (SOCl₂) Mediated Chlorination

Thionyl chloride is a widely used reagent for the conversion of carboxylic acids to acid chlorides. The reaction proceeds with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which helps to drive the reaction to completion. nih.gov The reaction is typically carried out in an inert aprotic solvent such as dichloromethane (B109758) (DCM) or toluene (B28343). A catalytic amount of DMF is often added to accelerate the reaction through the formation of the Vilsmeier reagent in situ. The reaction mixture is usually heated to reflux to ensure complete conversion. The excess thionyl chloride can be removed by distillation or by co-evaporation with an inert solvent.

| Reagent/Condition | Purpose | Typical Protocol |

| 3,4-Bis(benzyloxy)benzoic acid | Substrate | 1.0 equivalent |

| Thionyl chloride (SOCl₂) | Chlorinating agent | 1.1-2.0 equivalents or as solvent |

| Dichloromethane (DCM) or Toluene | Solvent | Anhydrous |

| N,N-Dimethylformamide (DMF) | Catalyst | Catalytic amount (e.g., 1-2 drops) |

| Temperature | Reaction condition | Reflux (40-110 °C) |

This table summarizes typical conditions for the thionyl chloride-mediated chlorination of a carboxylic acid.

Oxalyl Chloride Mediated Chlorination

Oxalyl chloride is another highly effective reagent for the preparation of acid chlorides from carboxylic acids. ugm.ac.id It is often preferred for its milder reaction conditions and the fact that its byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, simplifying the workup procedure. The reaction is typically carried out in an inert solvent like DCM at or below room temperature. Similar to the thionyl chloride method, a catalytic amount of DMF is often employed to facilitate the reaction. Due to its high reactivity, oxalyl chloride is particularly useful for sensitive substrates.

| Reagent/Condition | Purpose | Typical Protocol |

| 3,4-Bis(benzyloxy)benzoic acid | Substrate | 1.0 equivalent |

| Oxalyl chloride ((COCl)₂) | Chlorinating agent | 1.1-1.5 equivalents |

| Dichloromethane (DCM) | Solvent | Anhydrous |

| N,N-Dimethylformamide (DMF) | Catalyst | Catalytic amount |

| Temperature | Reaction condition | 0 °C to room temperature |

This table outlines typical conditions for the oxalyl chloride-mediated chlorination of a carboxylic acid.

Phosphorus Pentachloride (PCl₅) Mediated Chlorination

Phosphorus pentachloride is a powerful chlorinating agent capable of converting carboxylic acids to their corresponding acid chlorides. The reaction produces phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts. The reaction is typically performed by mixing the carboxylic acid with solid PCl₅, sometimes in an inert solvent. The reaction can be quite vigorous and may require cooling initially. After the initial reaction subsides, the mixture may be gently heated to ensure completion. The product is then isolated by distillation from the phosphoryl chloride byproduct.

| Reagent/Condition | Purpose | Typical Protocol |

| 3,4-Bis(benzyloxy)benzoic acid | Substrate | 1.0 equivalent |

| Phosphorus pentachloride (PCl₅) | Chlorinating agent | 1.0-1.1 equivalents |

| Inert solvent (optional) | Solvent | e.g., Benzene (B151609) or Chloroform |

| Temperature | Reaction condition | Initial cooling may be needed, followed by gentle heating |

This table details typical conditions for the phosphorus pentachloride-mediated chlorination of a carboxylic acid.

Catalytic Systems in Acid Chloride Formation (e.g., N,N-Dimethylformamide)

In the synthesis of acyl chlorides from carboxylic acids, reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed. commonorganicchemistry.com While these reactions can proceed without a catalyst, the addition of a catalytic amount of N,N-Dimethylformamide (DMF) significantly accelerates the reaction rate. blogspot.com DMF is not merely a solvent in this context but an active catalyst. website-files.comnih.gov

The catalytic mechanism involves the initial reaction between DMF and the chlorinating agent (e.g., thionyl chloride) to form a reactive intermediate known as the Vilsmeier reagent, an imidoyl chloride derivative. nih.govresearchgate.net This reagent is highly electrophilic and more reactive towards the carboxylic acid than the chlorinating agent itself. The carboxylic acid then attacks the Vilsmeier reagent, leading to the formation of the desired acyl chloride and regenerating the DMF catalyst, allowing it to participate in further catalytic cycles. blogspot.com The byproducts of the initial reaction between thionyl chloride and DMF are sulfur dioxide and hydrogen chloride, which are typically gaseous and easily removed from the reaction mixture, helping to drive the reaction to completion. masterorganicchemistry.comcrunchchemistry.co.uk

The use of a catalytic system like DMF allows the reaction to proceed under milder conditions and often with greater efficiency compared to the uncatalyzed process. jcsp.org.pk

Reaction Conditions and Optimization for Yield and Selectivity

The successful synthesis of this compound hinges on the meticulous control of reaction conditions. The high reactivity of acyl chlorides makes them susceptible to degradation and side reactions, necessitating specific environmental controls and parameter optimization. chemeurope.com

A critical requirement for the synthesis of any acyl chloride is the strict exclusion of moisture. crunchchemistry.co.ukchemeurope.com Acyl chlorides are highly reactive towards water and readily undergo hydrolysis to revert to the parent carboxylic acid. crunchchemistry.co.ukaskfilo.com This reaction is often vigorous and exothermic. fiveable.me Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the hydrolysis of the product and ensure a high yield.

The choice of solvent is also crucial. The solvent must be inert to the highly reactive chlorinating agents and the acyl chloride product. Common inert solvents for this transformation include chlorinated hydrocarbons like dichloromethane (DCM), or ethers like tetrahydrofuran (THF). jcsp.org.pkresearchgate.net Aprotic solvents are generally preferred to avoid any reaction with the reagents. researchgate.net

Temperature and reaction time are interdependent parameters that must be optimized to maximize product yield and minimize the formation of impurities. The conversion of 3,4-bis(benzyloxy)benzoic acid to its acid chloride can be performed under various temperature conditions, from room temperature to reflux. researchgate.netgoogle.com

Lower temperatures can enhance selectivity and prevent the degradation of thermally sensitive functional groups, but may require longer reaction times for complete conversion. Conversely, elevating the temperature, often to the reflux temperature of the chosen solvent, can significantly increase the reaction rate. researchgate.net However, excessively high temperatures might lead to undesirable side reactions or decomposition of the product. researchgate.net

Optimization typically involves monitoring the reaction progress, for instance by Infrared (IR) spectroscopy to observe the disappearance of the broad hydroxyl (-OH) stretch of the carboxylic acid, or by Thin Layer Chromatography (TLC). researchgate.net The optimal conditions balance reaction speed with product stability and purity.

Table 1: Illustrative Reaction Parameters for Acyl Chloride Synthesis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chlorinating Agent | Thionyl Chloride | Thionyl Chloride | Oxalyl Chloride |

| Catalyst | DMF (catalytic) | None | DMF (catalytic) |

| Solvent | Dichloromethane (DCM) | Neat (excess SOCl₂) | Tetrahydrofuran (THF) |

| Temperature | Room Temperature | Reflux | 0°C to Room Temp |

| Typical Time | 4-8 hours | 2-4 hours | 1-3 hours |

This table presents typical, generalized conditions for acyl chloride formation and is for illustrative purposes. Specific optimization for this compound is required.

Advanced Synthetic Approaches and Methodological Refinements

While thionyl chloride and oxalyl chloride are effective, research continues into alternative reagents that may offer advantages in terms of safety, milder reaction conditions, or easier work-up. One such advanced reagent is bis(trichloromethyl) carbonate, commonly known as triphosgene or BTC. jcsp.org.pk

Triphosgene is a stable, crystalline solid that serves as a safer and more convenient substitute for the highly toxic phosgene (B1210022) gas. researchgate.net In the presence of a catalyst like DMF, triphosgene can efficiently convert carboxylic acids to their corresponding acyl chlorides under relatively mild conditions. jcsp.org.pkresearchgate.net The reaction often proceeds with high yields and generates gaseous byproducts that are easily removed. Studies have shown that optimizing the molar ratio of triphosgene to the carboxylic acid and the amount of catalyst can lead to yields exceeding 95%. researchgate.net This approach represents a significant methodological refinement, enhancing the safety and practicality of acyl chloride synthesis in a laboratory setting.

Other reagents, such as phosphorus pentachloride (PCl₅) or phosphorus trichloride (PCl₃), can also be used, but they often require more stringent conditions and can lead to phosphorus-containing byproducts that complicate purification. crunchchemistry.co.ukprepchem.com The development of methods using reagents like triphosgene reflects a trend towards more efficient, safer, and environmentally conscious chemical synthesis.

Reactivity and Mechanistic Investigations of 3,4 Bis Benzyloxy Benzoyl Chloride

Fundamental Reactivity as an Acyl Chloride

3,4-Bis(benzyloxy)benzoyl chloride is an acyl chloride, a class of organic compounds characterized by the functional group -COCl. The reactivity of this molecule is fundamentally dictated by the properties of the acyl chloride group, which is attached to a benzene (B151609) ring bearing two benzyloxy substituents.

Electrophilic Nature of the Carbonyl Carbon

The carbonyl carbon in this compound is highly electrophilic. This electrophilicity arises from the significant polarization of the carbon-oxygen double bond and the carbon-chlorine single bond. Both oxygen and chlorine are highly electronegative atoms that withdraw electron density from the carbonyl carbon, creating a substantial partial positive charge (δ+) on it. This makes the carbonyl carbon a prime target for attack by nucleophiles, which are electron-rich species. The presence of two electron-withdrawing atoms attached to the same carbon enhances its susceptibility to nucleophilic attack, making acyl chlorides highly reactive compounds in organic synthesis.

The electrophilic character of the carbonyl carbon is a key factor in the various reactions that this compound undergoes. The general reactivity is a consequence of the combination of inductive effects and the inherent properties of the carbonyl group.

Influence of Benzyloxy Substituents on Acyl Reactivity

The two benzyloxy groups (-OCH₂C₆H₅) at the 3 and 4 positions of the benzene ring exert a significant electronic influence on the reactivity of the acyl chloride. These groups are electron-donating by resonance (mesomeric effect). The lone pairs of electrons on the oxygen atoms can be delocalized into the aromatic ring, increasing the electron density of the ring.

This increased electron density can be further relayed to the carbonyl group, which slightly reduces the magnitude of the partial positive charge on the carbonyl carbon. Consequently, the electrophilicity of the carbonyl carbon is somewhat diminished compared to unsubstituted benzoyl chloride. This deactivation towards nucleophilic attack means that this compound is generally less reactive than benzoyl chloride itself, and significantly less reactive than benzoyl chlorides substituted with electron-withdrawing groups (e.g., nitro groups). However, it remains a reactive acyl chloride capable of undergoing typical reactions of this functional group.

| Substituent Effect on Benzoyl Chloride Reactivity | | :--- | :--- | | **Electron-Withdrawing Groups (e.g., -NO₂) ** | Increase electrophilicity of the carbonyl carbon, increasing reactivity. | | No Substituent (Benzoyl Chloride) | Baseline reactivity for comparison. | | Electron-Donating Groups (e.g., -OCH₂C₆H₅) | Decrease electrophilicity of the carbonyl carbon, decreasing reactivity. |

Nucleophilic Acyl Substitution Mechanisms

The characteristic reaction of this compound, like all acyl chlorides, is nucleophilic acyl substitution. atamanchemicals.comwikipedia.org This class of reactions involves the replacement of the chlorine atom by a nucleophile.

General Principles of Nucleophilic Attack and Chloride Displacement

The generally accepted mechanism for nucleophilic acyl substitution is a two-step process known as the addition-elimination mechanism. doubtnut.com

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the breaking of the π-bond of the carbonyl group and the formation of a tetrahedral intermediate. In this intermediate, the former carbonyl oxygen atom carries a negative charge.

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Simultaneously, the chloride ion, which is an excellent leaving group because it is the conjugate base of a strong acid (HCl), is expelled.

Comparison of Reactivity with Other Acyl Halides

The reactivity of acyl halides in nucleophilic acyl substitution reactions is influenced by several factors, including the nature of the acyl group and the halogen.

In general, acyl chlorides are highly reactive, but their reactivity can be moderated by the electronic effects of substituents.

Aliphatic vs. Aromatic Acyl Chlorides: this compound is an aromatic acyl chloride. It is generally less reactive than simple aliphatic acyl chlorides like ethanoyl chloride. This is because the delocalization of electrons from the benzene ring into the carbonyl group (resonance) slightly reduces the electrophilicity of the carbonyl carbon. acs.org

Effect of Ring Substituents: As mentioned in section 3.1.2, the electron-donating benzyloxy groups decrease the reactivity of this compound compared to unsubstituted benzoyl chloride. In contrast, benzoyl chlorides with electron-withdrawing substituents (e.g., p-nitrobenzoyl chloride) are more reactive due to the increased electrophilicity of the carbonyl carbon. uni.edu

| Relative Reactivity of Acyl Halides |

| Most Reactive |

| Aliphatic Acyl Chlorides (e.g., Ethanoyl chloride) |

| Benzoyl chlorides with electron-withdrawing groups (e.g., p-Nitrobenzoyl chloride) |

| Benzoyl chloride |

| Benzoyl chlorides with electron-donating groups (e.g., this compound) |

| Least Reactive |

Specific Reaction Classes Undertaken by this compound

This compound participates in a variety of nucleophilic acyl substitution reactions, making it a useful intermediate in the synthesis of more complex molecules.

Hydrolysis: In the presence of water, this compound undergoes hydrolysis to form 3,4-bis(benzyloxy)benzoic acid and hydrochloric acid. wikipedia.orgbyjus.com This reaction is typically slow with cold water but can be accelerated by heating.

Alcoholysis/Esterification: Reaction with an alcohol (ROH) yields an ester. wikipedia.org This reaction is a common method for the preparation of benzoate (B1203000) esters. For example, reaction with ethanol (B145695) would produce ethyl 3,4-bis(benzyloxy)benzoate.

Aminolysis/Amidation: this compound reacts readily with primary and secondary amines to form the corresponding N-substituted amides. doubtnut.comtardigrade.inlibretexts.org For instance, reaction with a primary amine (RNH₂) would yield N-alkyl-3,4-bis(benzyloxy)benzamide. This reaction is often carried out in the presence of a base to neutralize the HCl byproduct. researchgate.net

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can be used to acylate aromatic compounds. sigmaaldrich.comchemguide.co.ukresearchgate.net This electrophilic aromatic substitution reaction results in the formation of a diaryl ketone. The reaction involves the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring.

| Reaction Class | Nucleophile | Product |

| Hydrolysis | Water (H₂O) | 3,4-Bis(benzyloxy)benzoic acid |

| Alcoholysis | Alcohol (R-OH) | 3,4-Bis(benzyloxy)benzoate ester |

| Aminolysis | Amine (R-NH₂) | N-substituted 3,4-bis(benzyloxy)benzamide |

| Friedel-Crafts Acylation | Arene (e.g., Benzene) | Diaryl ketone |

Acylation Reactions with Oxygen Nucleophiles (Esterification)

This compound reacts with a variety of oxygen-based nucleophiles, most notably alcohols and phenols, to form the corresponding esters. This esterification is a fundamental transformation for creating complex molecules, often as precursors to pharmacologically active compounds. The reaction typically proceeds in the presence of a non-nucleophilic base, such as N-methylmorpholine or triethylamine, in an inert solvent like dichloromethane (B109758) (CH2Cl2). The base neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.

In several research endeavors, this esterification has been employed as a key step. For instance, in the synthesis of potential antimycobacterial agents, various alcoholic intermediates have been acylated with this compound. vedantu.comethz.ch The reaction creates a protected catechol-containing ester, which can later be deprotected to reveal the free hydroxyl groups. One study reported the esterification of a quinolinyl-piperidinyl-ethanol derivative with this compound in the presence of 4-methylmorpholine (B44366) in CH2Cl2. ethz.chchemguide.co.uk This intermediate was then subjected to hydrogenolysis to yield the final dihydroxybenzoate product. ethz.chchemguide.co.uk

Table 1: Examples of Esterification Reactions

| Nucleophile | Base | Solvent | Product | Research Context | Citation |

| 2-((2-((4-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidin-1-yl)methyl)quinolin-4-yl)oxy)ethanol | 4-Methylmorpholine | CH2Cl2 | 2-((2-((4-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidin-1-yl)methyl)quinolin-4-yl)oxy)ethyl 3,4-bis(benzyloxy)benzoate | Synthesis of MtbTMPK inhibitors | vedantu.comethz.ch |

Acylation Reactions with Nitrogen Nucleophiles (Amidation)

The reaction of this compound with primary and secondary amines leads to the formation of stable amide bonds. This amidation is a widely used strategy in medicinal chemistry and materials science. Similar to esterification, these reactions are typically carried out in the presence of a base to scavenge the HCl byproduct.

Detailed research has shown the coupling of this compound with various amine-containing scaffolds. For example, it has been used in the synthesis of siderophore analogues, where it was reacted with an amine to form an amide linkage as a key step toward the final petrobactin (B1249178) structure. aakash.ac.in In another application, it was reacted with benzylamine (B48309) intermediates to produce amide-based inhibitors of M. tuberculosis thymidylate kinase (MtbTMPK). vedantu.comethz.ch The synthesis of a ruthenium(II)-pyridylamine complex also utilized this reagent to form N,N-bis[6-{3,4-bis(benzyloxy)-benzamide}-2-pyridyl-methyl]-N-(2-pyridylmethyl) -amine, demonstrating its utility in creating complex ligands for coordination chemistry. libretexts.org

Table 2: Examples of Amidation Reactions

| Nucleophile | Base | Solvent | Product | Research Context | Citation |

| Benzylamine Intermediates | N/A | N/A | N-Benzyl-3,4-bis(benzyloxy)benzamide derivatives | Synthesis of MtbTMPK inhibitors | vedantu.comethz.ch |

| N,N-bis(6-(aminomethyl)pyridin-2-yl)-N-(pyridin-2-ylmethyl)amine | N/A | N/A | N,N-bis[6-{3,4-bis(benzyloxy)-benzamide}-2-pyridyl-methyl]-N-(2-pyridylmethyl) -amine | Synthesis of Ruthenium(II) complexes | libretexts.org |

| Spermidine derivative | N/A | DCM/Benzene | Amide-linked petrobactin precursor | Synthesis of citrate-based siderophores | aakash.ac.in |

Hydrolysis Pathways to 3,4-Bis(benzyloxy)benzoic Acid

This compound is susceptible to hydrolysis, reacting with water to form its parent carboxylic acid, 3,4-bis(benzyloxy)benzoic acid. This reaction is a typical characteristic of acyl chlorides. The hydrolysis can occur intentionally, for example, during work-up procedures, or unintentionally if the compound is exposed to moisture. The process involves the nucleophilic attack of water on the carbonyl carbon, followed by the elimination of a chloride ion.

In synthetic routes, this compound is itself prepared from 3,4-bis(benzyloxy)benzoic acid. aakash.ac.inyoutube.com The carboxylic acid is typically treated with a chlorinating agent like oxalyl chloride or thionyl chloride, often with a catalytic amount of dimethylformamide (DMF). aakash.ac.in Therefore, hydrolysis represents the reverse of its formation. In some multi-step syntheses, the stability of related ester products towards hydrolysis is a concern, as unintended cleavage can occur under certain reaction conditions. ethz.chchemguide.co.uk

Reduction Reactions

The acyl chloride functional group of this compound can be selectively reduced to either an aldehyde or a primary alcohol.

Reduction to Aldehyde: The Rosenmund reduction is a classic method for converting an acyl chloride to an aldehyde. aakash.ac.inwikipedia.org This catalytic hydrogenation is performed using hydrogen gas over a poisoned palladium catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄). vedantu.comdoubtnut.comdoubtnut.com The poison, such as thiourea (B124793) or quinoline-sulfur, deactivates the catalyst just enough to prevent the over-reduction of the newly formed aldehyde to an alcohol. aakash.ac.inwikipedia.org Applying this method to this compound would yield 3,4-bis(benzyloxy)benzaldehyde.

Reduction to Alcohol: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the acyl chloride past the aldehyde stage to the corresponding primary alcohol, (3,4-bis(benzyloxy)phenyl)methanol. This reaction is typically performed in an anhydrous ether solvent at low temperatures.

It is important to distinguish the reduction of the acyl chloride from the reduction of the benzyloxy groups. The benzyl (B1604629) ether moieties can be cleaved via hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C), which reduces them to toluene (B28343) and leaves free hydroxyl groups on the aromatic ring. vedantu.comethz.ch This deprotection is often a planned final step in a synthesis after the acyl chloride has been used for an esterification or amidation reaction. vedantu.comchemguide.co.uk

Friedel-Crafts Acylation with Aromatic Systems

This compound is an effective acylating agent in Friedel-Crafts reactions. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), it can acylate electron-rich aromatic compounds like benzene, toluene, or anisole (B1667542). chemguide.co.ukyoutube.comresearchgate.net The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Lewis acid coordinates to the chlorine atom, making the acylium ion a potent electrophile. youtube.com This attacks the aromatic ring, and subsequent loss of a proton re-establishes aromaticity and yields a diaryl ketone.

For example, the reaction of this compound with benzene would produce (3,4-bis(benzyloxy)phenyl)(phenyl)methanone. If a substituted benzene is used, the position of acylation is directed by the existing substituent. For instance, with anisole (methoxybenzene), acylation is expected to occur predominantly at the para-position due to the ortho, para-directing nature of the methoxy (B1213986) group and steric hindrance at the ortho positions. libretexts.org

Table 3: Representative Friedel-Crafts Acylation Reaction

| Aromatic Substrate | Lewis Acid Catalyst | Product |

| Benzene | AlCl₃ | (3,4-Bis(benzyloxy)phenyl)(phenyl)methanone |

| Anisole | AlCl₃ | (3,4-Bis(benzyloxy)phenyl)(4-methoxyphenyl)methanone |

Chemoselectivity and Regioselectivity in Reactions Involving the Benzyloxy Moiety

The presence of multiple functional groups in this compound—the acyl chloride and two benzyl ethers—raises questions of selectivity in its reactions.

Chemoselectivity: In nucleophilic acyl substitution reactions (esterification, amidation), the acyl chloride is significantly more electrophilic than the benzylic carbons of the ether groups. Therefore, nucleophiles will selectively attack the carbonyl carbon under standard conditions, leaving the benzyl ether protecting groups intact. libretexts.org This high degree of chemoselectivity is crucial for its role as a synthetic building block.

However, the benzyloxy groups are not inert under all conditions. They are specifically designed to be removable protecting groups. A key example of chemoselective reaction is the deprotection via catalytic hydrogenolysis (e.g., H₂/Pd-C). vedantu.comethz.ch This reductive cleavage is highly selective for the O-benzyl groups and typically does not affect other functional groups like esters, amides, or the aromatic rings themselves, although harsh conditions can sometimes lead to ester hydrolysis. ethz.ch Conversely, reactions targeting the acyl chloride, such as reduction with LiAlH₄ or Rosenmund conditions, can be performed without cleaving the benzyl ethers.

Regioselectivity: In reactions like Friedel-Crafts acylation, regioselectivity is determined by the substrate being acylated. As described for anisole, the incoming 3,4-bis(benzyloxy)benzoyl group will be directed to specific positions on the aromatic substrate based on the electronic and steric properties of the substrate's substituents. libretexts.org

Applications in Advanced Organic Synthesis

Introduction of the 3,4-Bis(benzyloxy)benzoyl Moiety into Target Molecules

As a typical acyl chloride, 3,4-bis(benzyloxy)benzoyl chloride is a reactive compound used to introduce the 3,4-bis(benzyloxy)benzoyl functional group into various molecules. wikipedia.org This process, known as acylation, typically involves the reaction of the benzoyl chloride with nucleophiles such as alcohols or amines. The reaction with an alcohol yields the corresponding ester, while reaction with an amine produces an amide. wikipedia.org This reactivity is fundamental to its application as a building block, allowing chemists to covalently link the protected catechol structure to a wide range of substrates. The benzyloxy groups protect the reactive hydroxyl functionalities, preventing them from undergoing unwanted side reactions during subsequent synthetic steps.

Utilization as a Key Intermediate in Complex Molecular Architectures

The protected nature of this compound makes it an important intermediate in the multi-step synthesis of complex and biologically significant molecules. chemicalbook.com Its structure allows for precise chemical manipulations before the final deprotection step reveals the target dihydroxy-phenyl group.

The synthesis of single-enantiomer drugs is critical, as different stereoisomers can have vastly different pharmacological effects. nih.gov this compound is employed in synthetic pathways that generate specific chiral intermediates. chemicalbook.com A prime example is its use in the synthesis of D-Threo-3,4-dihydroxyphenylserine hydrochloride, a chiral molecule where the specific stereochemistry is essential for its biological function. chemicalbook.com By incorporating the 3,4-bis(benzyloxy)benzoyl group into a chiral scaffold, chemists can build the necessary molecular complexity while preserving the desired stereochemical integrity.

One of the most well-documented applications of this compound is its role as a key intermediate in the synthesis of D-Threo-3,4-dihydroxyphenylserine hydrochloride (Droxidopa). chemicalbook.com Droxidopa is a synthetic amino acid precursor that is converted in the body to norepinephrine, a crucial neurotransmitter. sigmaaldrich.comnih.govcaymanchem.com In the synthesis, this compound is used to install the protected catechol portion of the final molecule. In later steps of the synthesis, the benzyl (B1604629) protecting groups are cleaved, typically through catalytic hydrogenation, to yield the free hydroxyl groups of the Droxidopa molecule. cngb.orgnih.gov This strategic use of a protected intermediate is essential for the successful construction of this pharmaceutical agent. chemicalbook.com

Facilitation of Selective Functionalization in Multi-functionalized Substrates

In complex molecules that possess multiple reactive sites, achieving selectivity is a major synthetic challenge. Protecting groups are a cornerstone of modern organic synthesis, enabling chemists to temporarily block one functional group to allow a reaction to occur at another.

The benzyl ethers in this compound serve as effective protecting groups for the phenolic hydroxyls. This is particularly useful in the synthesis of derivatives of natural products like flavonoids, which often contain multiple hydroxyl groups with similar reactivity. nih.gov Attempting to directly use an unprotected dihydroxybenzoyl chloride would likely lead to a mixture of products. By using this compound, a chemist can selectively acylate a specific hydroxyl group on the flavonoid skeleton. After the desired modification is complete, the benzyl groups can be cleanly removed to unmask the catechol moiety, a process that would not have been possible in the presence of other unprotected hydroxyls. nih.gov This strategy allows for the precise and selective functionalization of complex, multi-functionalized substrates.

Contribution to the Synthesis of Heterocyclic Compounds and Scaffold Assembly

Acyl chlorides are versatile reagents for the construction of heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds. nih.govresearchgate.net For instance, benzoyl chloride is known to react with anthranilic acid in the presence of pyridine (B92270) to form 2-phenyl-4H-3,1-benzoxazin-4-one, a type of heterocyclic compound. rsc.org In a similar fashion, this compound can be used as a building block to assemble various heterocyclic scaffolds. By reacting it with substrates containing appropriately positioned nucleophiles (such as amines and alcohols), it can participate in cyclization reactions to form rings. This approach incorporates the protected 3,4-dihydroxy-phenyl moiety directly into a new heterocyclic system, providing a route to novel compounds with potential applications in medicinal chemistry. google.com

Research Findings Summary

| Application Area | Specific Use | Key Finding |

| Introduction of Moiety | Acylation of nucleophiles | Serves as a standard acylating agent to introduce the 3,4-bis(benzyloxy)benzoyl group onto alcohols and amines. |

| Complex Intermediates | Precursor to Droxidopa | It is a documented intermediate in the synthesis of D-Threo-3,4-Dihydroxyphenylserine Hydrochloride (Droxidopa). chemicalbook.com |

| Selective Functionalization | Protection in flavonoid synthesis | The benzyl groups act as protecting groups, enabling selective acylation of one hydroxyl group in a polyhydroxylated molecule like a flavonoid. nih.gov |

| Heterocycle Synthesis | Scaffold Assembly | Can be used in cyclization reactions to form heterocyclic rings, such as benzoxazinones, incorporating the protected catechol structure. rsc.org |

Computational and Theoretical Investigations

Quantum Chemical Studies (e.g., DFT Calculations) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3,4-Bis(benzyloxy)benzoyl chloride. DFT methods, such as B3LYP with a suitable basis set like 6-311G, can be used to optimize the molecular geometry and calculate various electronic properties. researchgate.net

The electronic distribution in this compound is significantly influenced by the interplay of its constituent functional groups. The benzoyl chloride moiety is characterized by an electron-withdrawing acyl chloride group, which polarizes the carbonyl bond and renders the carbonyl carbon highly electrophilic. Conversely, the two benzyloxy groups at the 3 and 4 positions are electron-donating due to the resonance effect of the oxygen lone pairs with the benzene (B151609) ring.

Key insights from DFT calculations include the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a molecule like this, the HOMO is expected to be localized primarily on the electron-rich bis(benzyloxy)phenyl ring, while the LUMO would be centered on the electron-deficient acyl chloride group. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface. For this compound, the MEP would show a region of high negative potential (red/yellow) around the carbonyl oxygen and the ether oxygens, indicating their nucleophilic character. A region of high positive potential (blue) would be located on the carbonyl carbon, highlighting it as the primary site for nucleophilic attack. nih.gov

Table 1: Calculated Electronic Properties of Benzoyl Chloride Derivatives (Illustrative) (Note: These are representative values based on typical DFT calculations for similar molecules and are for illustrative purposes.)

| Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~3.5 D | Indicates overall molecular polarity |

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are crucial for its reactivity and interactions. Molecular modeling techniques, including molecular mechanics and semi-empirical methods, are used to explore the potential energy surface and identify stable conformers.

The key rotatable bonds in this compound are the C-O bonds of the benzyloxy groups and the C-C bond connecting the phenyl ring to the carbonyl group. The planarity of the benzoyl chloride core is a significant factor, as studies on benzoyl chloride itself suggest a preference for a planar conformation. researchgate.net

Conformational analysis would involve systematically rotating these bonds to generate a series of conformers. The energy of each conformer is then minimized to find the local and global energy minima. These calculations can reveal the most stable spatial arrangement of the bulky benzyloxy groups. It is expected that the lowest energy conformer would balance the electronic benefits of conjugation with the steric hindrance imposed by the large benzyl (B1604629) groups.

Table 2: Torsional Angle Energy Minima for a Substituted Benzoyl Moiety (Illustrative)

| Torsional Angle | Description | Predicted Stable Conformation (degrees) |

| O=C-C=C | Phenyl ring relative to carbonyl | ~0° or ~180° (planar) |

| C-O-CH2-Ph | Benzyl group orientation | Multiple minima depending on steric interactions |

Simulations of Reaction Pathways and Transition States

Computational chemistry allows for the detailed simulation of reaction mechanisms, providing insights into the transition states and activation energies involved. For this compound, a primary reaction of interest is its acylation of nucleophiles, such as amines or alcohols.

These reactions typically proceed through a nucleophilic acyl substitution mechanism. Simulations can model the entire reaction coordinate, from the approach of the nucleophile to the benzoyl chloride, through the formation of a tetrahedral intermediate, to the departure of the chloride leaving group. vaia.com

Molecular Docking and Binding Affinity Studies (in the context of designing chemical interactions)

While this compound is primarily a reactive intermediate, its core structure, 3,4-bis(benzyloxy)benzoic acid (formed upon hydrolysis), can be used in the design of molecules that interact with biological targets like enzymes or receptors. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.

In a hypothetical scenario where a derivative is designed to inhibit an enzyme, docking simulations would be performed to fit the ligand into the enzyme's active site. The simulation assesses various poses of the ligand and scores them based on factors like steric complementarity, hydrogen bonding, and hydrophobic interactions.

The two benzyloxy groups provide extensive hydrophobic surfaces that can engage in favorable van der Waals interactions with nonpolar residues in a binding pocket. The central benzoyl moiety can act as a scaffold, and the carbonyl oxygen can participate in hydrogen bonding. Docking studies can provide a binding energy score, which gives a qualitative estimate of the binding affinity. These insights are invaluable for the rational design of more potent and selective inhibitors. nih.gov

Computational Analysis of Substituent Effects on Reactivity and Selectivity

The reactivity of the benzoyl chloride core is significantly modulated by the two benzyloxy substituents. Computational analysis can precisely quantify these effects. The Hammett equation, a cornerstone of physical organic chemistry, can be applied in a computational framework to correlate reaction rates with substituent parameters (σ).

For this compound, the key is to understand the electronic effect of the C-O-CH₂-Ph group. The oxygen atom directly attached to the ring acts as a strong π-donor through resonance (+R effect), which increases the electron density on the ring and can partially deactivate the electrophilic carbonyl carbon towards nucleophilic attack compared to an unsubstituted benzoyl chloride. However, it also stabilizes the transition state of the reaction.

Computational studies can dissect these effects by:

Calculating charge distribution: Analyzing the Mulliken or Natural Bond Orbital (NBO) charges on the atoms of interest with and without the substituents.

Modeling reaction rates: Simulating the reaction of a series of para- and meta-substituted benzoyl chlorides with a model nucleophile and comparing the calculated activation energies. Studies on substituted benzyl chlorides have shown that electron-donating groups can significantly accelerate solvolysis rates. nih.gov

Investigating orbital interactions: NBO analysis can reveal the specific donor-acceptor interactions between the orbitals of the substituents and the benzoyl ring system, providing a quantitative measure of hyperconjugation and resonance effects. nih.gov

This analysis helps in predicting how changes in the substitution pattern would affect the reactivity and selectivity of the acylation reaction, guiding the design of reagents for specific synthetic purposes.

Analytical and Spectroscopic Methodologies in Research

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

The unambiguous identification of 3,4-Bis(benzyloxy)benzoyl chloride is accomplished through a combination of spectroscopic methods that each provide unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons on the benzoyl ring and the benzylic protons of the protecting groups. The protons on the two benzyl (B1604629) groups would appear as a characteristic singlet, while the protons on the central phenyl ring would show a more complex splitting pattern due to their different chemical environments.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the acyl chloride, the aromatic carbons, and the methylene (B1212753) carbons of the benzyl groups.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by strong absorption bands indicating the presence of:

A carbonyl (C=O) group from the benzoyl chloride, typically appearing in the region of 1750-1800 cm⁻¹.

Aromatic C-H stretching vibrations.

C-O-C stretching from the ether linkages of the benzyloxy groups.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound (C₂₁H₁₇ClO₃), the molecular ion peak would be expected at approximately 352.08 m/z. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org Fragmentation patterns would likely show the loss of the chlorine atom and cleavage of the benzyl groups.

Table 1: Summary of Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Frequency / m/z |

|---|---|---|

| ¹H NMR | Aromatic Protons (benzoyl ring) | δ 7.0-8.0 ppm |

| Aromatic Protons (benzyl groups) | δ 7.2-7.5 ppm | |

| Methylene Protons (-CH₂-) | δ ~5.2 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~168 ppm |

| Aromatic Carbons | δ 110-160 ppm | |

| Methylene Carbon (-CH₂-) | δ ~71 ppm | |

| IR | C=O Stretch (acid chloride) | 1750-1800 cm⁻¹ |

| C-O-C Stretch (ether) | 1200-1300 cm⁻¹ | |

| Mass Spec | Molecular Ion Peak [M]⁺ | m/z ≈ 352.08 |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for isolating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for both analytical purity checks and preparative purification. A reversed-phase HPLC method, similar to that used for the related compound 3,4-bis(benzyloxy)benzyl alcohol, can be employed. sielc.com This typically involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid for mass spectrometry compatibility. sielc.com The purity is determined by integrating the peak area of the compound relative to any impurities.

Column Chromatography: For larger-scale purification, silica (B1680970) gel column chromatography is a standard and effective method. rsc.org A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is used to elute the compound from the silica gel, separating it from starting materials and by-products.

Gas Chromatography (GC): While less common for a relatively high molecular weight compound like this acid chloride, GC can be used to analyze for volatile impurities that may be present from the starting materials or solvents. scispace.com

Table 2: Chromatographic Methods for this compound

| Method | Stationary Phase | Typical Mobile Phase/Eluent | Purpose |

|---|---|---|---|

| Reversed-Phase HPLC | C18 Silica | Acetonitrile/Water Gradient | Purity Assessment, Preparative Purification |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Bulk Purification |

| Gas Chromatography | Various (e.g., DB-1, DB-5) | Helium or Nitrogen (Carrier Gas) | Analysis of Volatile Impurities |

Advanced Analytical Approaches for Reaction Monitoring and Kinetic Studies

Understanding the kinetics of reactions involving this compound is essential for process optimization and mechanistic studies. Advanced analytical methods allow for real-time monitoring of reaction progress.

Real-Time NMR Spectroscopy: The synthesis of this compound, for instance from the corresponding carboxylic acid using a chlorinating agent like thionyl chloride, can be monitored in real-time using ¹H NMR spectroscopy. nih.gov By tracking the disappearance of the acidic proton of the starting material and the appearance of the product's characteristic signals, a kinetic profile can be established. nih.gov This technique provides direct insight into reaction rates and the potential formation of intermediates. beilstein-journals.org

LC-MS for Kinetic Analysis: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for monitoring reactions. nih.govchromatographyonline.com Small aliquots can be taken from the reaction mixture at various time points, quenched, and analyzed. The high sensitivity and selectivity of LC-MS allow for the quantification of the reactant, product, and any by-products, even at very low concentrations. This data is then used to determine reaction order and rate constants. nih.gov For example, in studying the reaction of this compound with a nucleophile, LC-MS can precisely track the formation of the benzoylated product over time.

These advanced methods provide a dynamic view of the chemical transformation, enabling a deeper understanding of the reaction mechanism and allowing for the fine-tuning of reaction conditions such as temperature, concentration, and catalyst loading to maximize yield and purity. nih.govnjit.edu

Future Research Directions and Unexplored Avenues

Development of Novel and Greener Synthetic Routes

The traditional synthesis of acyl chlorides, including 3,4-Bis(benzyloxy)benzoyl chloride, often involves reagents like thionyl chloride or oxalyl chloride. chemicalbook.com These methods, while effective, generate stoichiometric amounts of corrosive byproducts such as HCl and SO2 or toxic CO gas. chemicalbook.comgoogle.com Future research should prioritize the development of more environmentally benign and efficient synthetic protocols.

Key research objectives include:

Catalytic Acyl Chlorination: Investigating catalytic methods that avoid the use of stoichiometric, hazardous chlorinating agents is a primary goal. The use of catalysts with safer chlorine sources, such as N-chlorosuccinimide, could offer a milder and more selective alternative. organic-chemistry.org

Phosgene-Free Reagents: Exploring safer alternatives to phosgene (B1210022) and its derivatives, like triphosgene, is crucial for improving the safety profile of the synthesis. researchgate.net Research into solid-supported reagents or flow chemistry setups can minimize handling risks associated with toxic compounds.

One-Pot Syntheses: Designing one-pot procedures starting from 3,4-dihydroxybenzoic acid would represent a significant improvement in efficiency. This could involve an initial benzylation followed by an in-situ chlorination of the carboxylic acid, thereby reducing the number of isolation and purification steps, saving time, and minimizing solvent waste.

Table 1: Comparison of Potential Synthetic Reagents

| Reagent | Advantages | Disadvantages | Potential for Greener Synthesis |

| Thionyl Chloride | Readily available, effective | Produces SO2 and HCl gas google.com | Low; requires scrubbers for waste gas |

| Oxalyl Chloride | Milder than thionyl chloride, volatile byproducts | Produces CO and HCl gas, toxic chemicalbook.com | Moderate; byproducts are gases but still toxic |

| Triphosgene | Solid, easier to handle than gaseous phosgene researchgate.net | Still a source of phosgene, highly toxic | Moderate; improved handling but inherent toxicity |

| Catalytic Methods | Reduced waste, potentially milder conditions | May require catalyst development and optimization | High; aligns with principles of green chemistry |

Exploration of Undiscovered Reactivity Patterns and Transformations

The reactivity of this compound is dominated by its acyl chloride functional group, making it a robust acylating agent. nj.gov However, the interplay between the acyl chloride and the two bulky benzyloxy groups could lead to novel reactivity that remains to be explored.

Future research could focus on:

Selective Transformations: Investigating the selective reaction of the acyl chloride in the presence of the benzyl (B1604629) ether linkages under various conditions. While the ether linkages are generally stable, they could potentially be cleaved or participate in reactions under specific catalytic conditions.

Intramolecular Reactions: Exploring the possibility of inducing intramolecular cyclization or rearrangement reactions. The proximity of the benzyloxy groups to the benzoyl core might allow for novel transformations to form complex heterocyclic structures upon activation.

Transition-Metal Catalyzed Cross-Coupling: While acyl chlorides are known participants in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), the application of these methods to this compound for the synthesis of complex ketones and other derivatives is an area ripe for exploration. This would expand its utility as a building block in organic synthesis.

Application in Emerging Areas of Materials Science and Supramolecular Chemistry

The rigid aromatic core functionalized with flexible benzyloxy side chains makes this compound an attractive precursor for advanced materials. The benzyloxy groups can enhance solubility and influence the packing and self-assembly properties of derived macromolecules.

Promising applications include:

Dendrimer and Polymer Synthesis: Using the compound as a building block for the synthesis of dendrimers and functional polymers. The acyl chloride group provides a convenient handle for attachment to a core or for polymerization, while the peripheral benzyl groups can be further functionalized.

Liquid Crystals: The rod-like shape of molecules derived from this compound suggests potential applications in the field of liquid crystals. By incorporating this unit into larger molecules, it may be possible to design new materials with specific mesophase behaviors.

Supramolecular Assemblies: The potential for π-π stacking from the aromatic rings and the steric influence of the benzyloxy groups could be harnessed to create well-defined supramolecular structures through self-assembly. These could find use in areas such as sensing, catalysis, or drug delivery.

Advanced Computational Studies for Predictive Synthesis and Reaction Design

Computational chemistry offers powerful tools for understanding and predicting chemical behavior, thereby accelerating research and development.

Future computational work on this compound could involve:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model the transition states and reaction pathways for its synthesis and subsequent reactions. This can help in optimizing reaction conditions and in the rational design of new catalysts.

Prediction of Properties: Calculating the electronic, steric, and spectroscopic properties of the molecule and its derivatives. This data can guide the design of new materials with desired characteristics, such as specific absorption spectra or thermal stability.

Virtual Screening: Employing computational models to screen for potential new reactions or applications of this compound, saving significant experimental time and resources.

Integration into Automated Synthesis Platforms

Automated synthesis, particularly flow chemistry, offers significant advantages in terms of safety, reproducibility, and scalability. beilstein-journals.org The synthesis of this compound, which may involve hazardous reagents, is an excellent candidate for this technology.

Key areas for development include:

Continuous Flow Synthesis: Developing a continuous flow process for the chlorination of 3,4-bis(benzyloxy)benzoic acid. This would allow for better control over reaction temperature and time, and minimize the risk associated with handling unstable or hazardous reagents by generating them in situ and consuming them immediately.

High-Throughput Experimentation: Utilizing automated platforms to rapidly screen different catalysts, solvents, and reaction conditions for the synthesis and derivatization of this compound. This would significantly accelerate the discovery of novel reactions and applications.

Robotic Synthesis: Integrating the synthesis and purification steps into a fully automated robotic platform. This would enable the on-demand synthesis of the compound and its derivatives with high purity and minimal human intervention.

Q & A

Q. What are the standard laboratory synthesis methods for 3,4-Bis(benzyloxy)benzoyl chloride?

The compound is typically synthesized via chlorination of its carboxylic acid precursor. A common method involves reacting 3,4-Bis(benzyloxy)benzoic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. The reaction is refluxed in an inert solvent (e.g., dichloromethane), followed by solvent removal under reduced pressure to isolate the acyl chloride . Alternative routes may use benzyl-protected intermediates to prevent undesired side reactions during functionalization .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- 1H and 13C NMR : To verify the aromatic substitution pattern and benzyloxy group integration. For example, the presence of two benzyloxy groups is confirmed by distinct proton signals in the aromatic region (δ 6.8–7.5 ppm) and methylene protons (δ ~4.9–5.1 ppm) .

- Elemental Analysis : To validate carbon, hydrogen, and oxygen content against theoretical values.

- FT-IR : A strong carbonyl stretch (~1760–1780 cm⁻¹) confirms the acyl chloride functional group .

Q. What safety precautions are critical when handling this compound?

- Moisture Sensitivity : The compound hydrolyzes readily in humid environments, releasing HCl. Use anhydrous solvents and inert atmospheres (e.g., N₂ or Ar) during reactions .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation of vapors using fume hoods .

- Emergency Protocols : In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention .

Advanced Research Questions

Q. How is this compound utilized in synthesizing chiral intermediates for pharmaceutical research?

The compound serves as a key acylating agent in asymmetric synthesis. For example, it has been used to prepare (S)-configured furanone derivatives via esterification of hydroxyl-bearing chiral intermediates. Reaction conditions (e.g., stoichiometry of Et₃N as a base, solvent polarity) are optimized to retain stereochemical integrity during coupling .

Q. What challenges arise in purifying this compound derivatives, and how are they addressed?

- By-Product Formation : Hydrolysis products (e.g., carboxylic acids) may contaminate the desired acylated product. Column chromatography (silica gel, hexane/ethyl acetate gradients) effectively separates these impurities .

- Thermal Instability : Avoid high-temperature evaporation; instead, use rotary evaporation at reduced pressure and low temperatures (<40°C) .

Q. Can this compound be employed in derivatization strategies for LC-MS/MS analysis of polar metabolites?

While direct evidence is limited, analogous benzoyl chloride derivatives are widely used to improve LC-MS sensitivity for polar analytes. Derivatization involves reacting the acyl chloride with hydroxyl or amine groups under basic conditions (e.g., pyridine catalysis), followed by reverse-phase chromatography. This method enhances retention and ionization efficiency for low-abundance metabolites .

Q. How does the stability of this compound vary under different storage conditions?

- Short-Term Storage : Store in sealed, moisture-free vials under inert gas at –20°C.

- Long-Term Stability : Degradation is minimized by adding molecular sieves (3Å) to absorb residual moisture. Periodic NMR analysis is recommended to monitor hydrolytic decomposition .

Q. What methodologies are used to assess the compound’s toxicity and environmental impact?

- In Silico Modeling : Tools like QSAR predict toxicity based on structural analogs (e.g., benzoyl chloride derivatives) .

- Ecotoxicity Testing : Follow OECD guidelines for biodegradability and aquatic toxicity assays. The compound’s high lipophilicity (logP >3) suggests potential bioaccumulation, necessitating controlled disposal .

Methodological Notes

- Contradictions in Data : While benzoyl chloride derivatives are classified as Group 2A carcinogens by IARC, direct toxicity data for this compound remains limited. Researchers should extrapolate cautiously using structural analogs .

- Critical Parameters : Reaction yields are highly dependent on moisture control. Karl Fischer titration is recommended to verify solvent dryness prior to synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.